N-ethyl-2-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydroquinoxaline-1(2H)-carboxamide
Overview
Description
N-ethyl-2-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydroquinoxaline-1(2H)-carboxamide is a complex organic compound with a unique structure that includes a quinoxaline ring, an amide group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydroquinoxaline-1(2H)-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the quinoxaline ring, followed by the introduction of the methoxyphenyl group and the amide linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydroquinoxaline-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N-ethyl-2-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydroquinoxaline-1(2H)-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-ethyl-2-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydroquinoxaline-1(2H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-ethyl-2-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydroquinoxaline-1(2H)-carboxamide include:
Quinoxaline derivatives: These compounds share the quinoxaline ring structure and may have similar biological activities.
Amide-containing compounds: These compounds have an amide linkage, which can influence their chemical and biological properties.
Methoxyphenyl derivatives: These compounds contain a methoxyphenyl group, which can affect their reactivity and interactions with biological targets.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-ethyl-2-[2-(3-methoxyanilino)-2-oxoethyl]-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4/c1-3-21-20(27)24-16-10-5-4-9-15(16)23-19(26)17(24)12-18(25)22-13-7-6-8-14(11-13)28-2/h6-8,11,15-17H,3-5,9-10,12H2,1-2H3,(H,21,27)(H,22,25)(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXVAKFIZAAKMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1C2CCCCC2NC(=O)C1CC(=O)NC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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